molecular formula C13H9NO3 B6386742 4-(3-Formylphenyl)picolinic acid, 95% CAS No. 1261929-66-1

4-(3-Formylphenyl)picolinic acid, 95%

Cat. No. B6386742
CAS RN: 1261929-66-1
M. Wt: 227.21 g/mol
InChI Key: IRKZUJXXHPMNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Formylphenyl)picolinic acid (FPA) is an organic compound belonging to the picolinic acid family. It is a white, crystalline solid with a molecular formula of C9H7NO3 and a molecular weight of 177.15 g/mol. FPA is an important intermediate in the synthesis of pharmaceuticals and other compounds. In addition, FPA has been found to have a wide range of applications in scientific research, including its use as a catalyst, an antioxidant, and a fluorescent probe.

Scientific Research Applications

4-(3-Formylphenyl)picolinic acid, 95% has been found to have a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as an antioxidant, and as a fluorescent probe. 4-(3-Formylphenyl)picolinic acid, 95% has also been used to study the interactions between proteins and other biomolecules. Additionally, 4-(3-Formylphenyl)picolinic acid, 95% has been used to study the structure and function of enzymes, as well as to study the mechanisms of drug action.

Mechanism of Action

4-(3-Formylphenyl)picolinic acid, 95% has been found to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, 4-(3-Formylphenyl)picolinic acid, 95% has been found to act as a fluorescent probe, which can be used to detect the presence of specific molecules. 4-(3-Formylphenyl)picolinic acid, 95% has also been found to act as a catalyst, facilitating the formation of new bonds between molecules.
Biochemical and Physiological Effects
4-(3-Formylphenyl)picolinic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, as well as to be an effective antioxidant. 4-(3-Formylphenyl)picolinic acid, 95% has also been found to inhibit the growth of bacteria, fungi, and viruses. Additionally, 4-(3-Formylphenyl)picolinic acid, 95% has been found to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Formylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. 4-(3-Formylphenyl)picolinic acid, 95% is relatively inexpensive and easy to synthesize, making it an ideal choice for experiments. Additionally, 4-(3-Formylphenyl)picolinic acid, 95% is stable and can be stored for long periods of time. However, the use of 4-(3-Formylphenyl)picolinic acid, 95% in laboratory experiments also has some limitations. 4-(3-Formylphenyl)picolinic acid, 95% is a relatively weak acid, which can make it difficult to use in certain experiments. Additionally, 4-(3-Formylphenyl)picolinic acid, 95% is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 4-(3-Formylphenyl)picolinic acid, 95% are vast and varied. In the future, 4-(3-Formylphenyl)picolinic acid, 95% could be used to develop new drugs and therapies for a wide range of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, 4-(3-Formylphenyl)picolinic acid, 95% could be used to study the interactions between proteins and other biomolecules, as well as to study the mechanisms of drug action. Finally, 4-(3-Formylphenyl)picolinic acid, 95% could be used to develop new fluorescent probes to detect the presence of specific molecules.

Synthesis Methods

4-(3-Formylphenyl)picolinic acid, 95% can be synthesized from 3-formylphenol and pyridine in a two-step reaction. In the first step, 3-formylphenol is reacted with pyridine in an acidic medium to form a Schiff base. The Schiff base is then reacted with sodium hydroxide to form 4-(3-Formylphenyl)picolinic acid, 95%. This method of synthesis has been found to be efficient and cost-effective.

properties

IUPAC Name

4-(3-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)11-4-5-14-12(7-11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKZUJXXHPMNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NC=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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